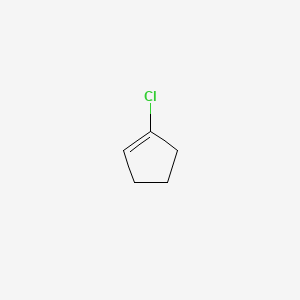
4'-(beta-Chloroethyl)acetophenone
Descripción general
Descripción
4’-(beta-Chloroethyl)acetophenone is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.647 . The IUPAC name for this compound is 1-[4-(2-chloroethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of 4’-(beta-Chloroethyl)acetophenone consists of a phenyl group (a benzene ring) attached to an acetyl group (CH3CO-) and a beta-chloroethyl group (CH2CH2Cl). The InChI representation of the molecule is InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 .
Physical And Chemical Properties Analysis
4’-(beta-Chloroethyl)acetophenone has a molecular weight of 182.64 g/mol . It has a computed XLogP3 value of 2.6, indicating its relative lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 182.0498427 g/mol . Its topological polar surface area is 17.1 Ų , and it has 12 heavy atoms .
Aplicaciones Científicas De Investigación
1. Application in Experimental Teaching
- Summary of Application : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry. This reaction has been used in an innovative experiment for undergraduate students .
- Methods of Application : The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results : It was demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
2. Synthesis of Chalcone Derivatives
- Summary of Application : B-ring substituted chalcone derivatives were synthesized by aldol condensation reactions of acetophenone with ortho-, meta-, and para-hydroxy and their corresponding nitro group-functionalized benzaldehydes .
- Methods of Application : The synthesis involved aldol condensation reactions of acetophenone with various benzaldehydes .
- Results : The synthesized chalcone derivatives were used to study their spectral, anti-bacterial, and anti-oxidant properties .
3. Synthesis of Heterocyclic Compounds
- Summary of Application : Acetophenone and its derivatives have been utilized in the synthesis of many heterocyclic compounds .
- Methods of Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Results : The application of acetophenone in the synthesis of heterocyclic compounds has led to the creation of a range of heterocyclic compounds .
4. Synthesis of 4-Chloro-α-Bromo-Acetophenone
- Summary of Application : 4-chloro-α-bromo-acetophenone, a derivative of acetophenone, can be synthesized for use in various chemical reactions .
- Methods of Application : The synthesis involves using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : The synthesis results in the production of 4-chloro-α-bromo-acetophenone .
5. Synthesis of Heterocyclic Compounds
- Summary of Application : Acetophenone and its derivatives have been utilized in the synthesis of many heterocyclic compounds .
- Methods of Application : Acetophenone is used as a starting material in the synthesis of various heterocyclic compounds including fused and five-, six-, seven-membered rings via multicomponent reactions .
- Results : The application of acetophenone in the synthesis of heterocyclic compounds has led to the creation of a range of heterocyclic compounds .
6. Synthesis of 4-Chloro-α-Bromo-Acetophenone
- Summary of Application : 4-chloro-α-bromo-acetophenone, a derivative of acetophenone, can be synthesized for use in various chemical reactions .
- Methods of Application : The synthesis involves using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results : The synthesis results in the production of 4-chloro-α-bromo-acetophenone .
Propiedades
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUACHOYCYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219883 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(beta-Chloroethyl)acetophenone | |
CAS RN |
69614-95-5 | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(beta-Chloroethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69614-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



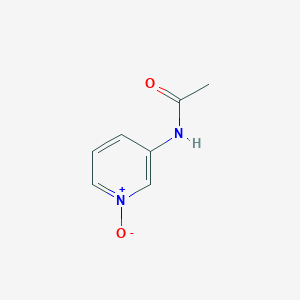

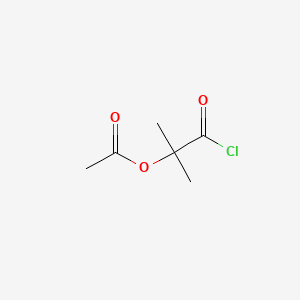


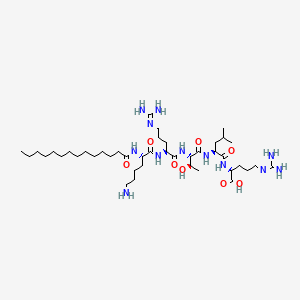
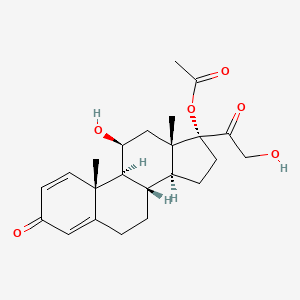
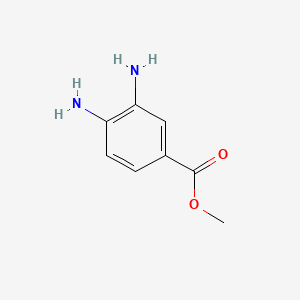


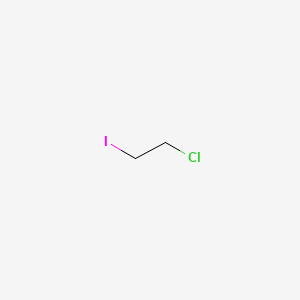

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
